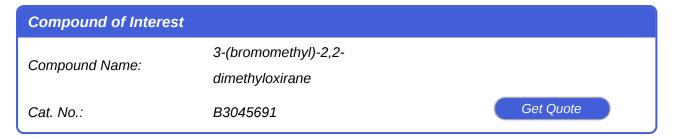


An In-depth Technical Guide to 3-(bromomethyl)-2,2-dimethyloxirane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(bromomethyl)-2,2-dimethyloxirane**, a key building block in organic synthesis. This document outlines its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis, and its characteristic spectroscopic data.

Core Chemical Identifiers and Properties

3-(bromomethyl)-2,2-dimethyloxirane is a versatile bifunctional molecule featuring a reactive epoxide ring and a bromomethyl group. This combination allows for a range of selective chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.



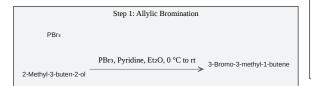
Identifier	Value
CAS Number	1120-79-2[1][2]
Molecular Formula	C₅H∍BrO
Molecular Weight	165.03 g/mol
IUPAC Name	3-(bromomethyl)-2,2-dimethyloxirane
Canonical SMILES	CC1(C(O1)CBr)C
InChI	InChl=1S/C5H9BrO/c1-5(2)4(3-6)7- 5/h4H,3H2,1-2H3
InChlKey	KLNAKPRPVCQFAW-UHFFFAOYSA-N

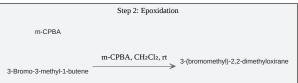
At present, detailed experimental data for properties such as boiling point, melting point, and density are not consistently reported across publicly available sources.

Experimental Protocol: Synthesis of 3-(bromomethyl)-2,2-dimethyloxirane

The following protocol describes a common method for the synthesis of **3-(bromomethyl)-2,2-dimethyloxirane** from the commercially available precursor, 2-methyl-3-buten-2-ol. This procedure involves the formation of an allylic bromide followed by epoxidation.

Reaction Scheme:







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Caption: Synthetic pathway for **3-(bromomethyl)-2,2-dimethyloxirane**.

Materials:

- 2-Methyl-3-buten-2-ol
- Phosphorus tribromide (PBr₃)
- Pyridine
- Diethyl ether (Et₂O), anhydrous
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (CH₂Cl₂), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium sulfite (Na₂SO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware for organic synthesis

Procedure:

Step 1: Synthesis of 3-Bromo-3-methyl-1-butene

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methyl-3-buten-2-ol and anhydrous diethyl ether.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus tribromide via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. A small amount of pyridine can be added to neutralize any generated



HBr.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
- Quench the reaction by slowly pouring the mixture over crushed ice.
- Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-bromo-3-methyl-1-butene. This intermediate is often used in the next step without further purification.

Step 2: Epoxidation to form 3-(bromomethyl)-2,2-dimethyloxirane

- In a separate flask, dissolve the crude 3-bromo-3-methyl-1-butene in anhydrous dichloromethane.
- Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the solution at room temperature. The reaction is exothermic and may require occasional cooling with a water bath.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous Na₂SO₃ solution (to quench excess peroxide), saturated aqueous NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure **3-(bromomethyl)-2,2-dimethyloxirane**.

Spectroscopic Data



While a publicly available, fully characterized spectrum for **3-(bromomethyl)-2,2-dimethyloxirane** is not readily accessible, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR (CDCl₃) Chemical Shifts (δ, ppm):

- 1.3-1.5 (s, 6H): Two singlet peaks corresponding to the two methyl groups on the oxirane ring.
- 2.9-3.1 (m, 1H): A multiplet for the proton on the oxirane ring adjacent to the bromomethyl group.
- 3.3-3.6 (m, 2H): A multiplet corresponding to the two protons of the bromomethyl group.

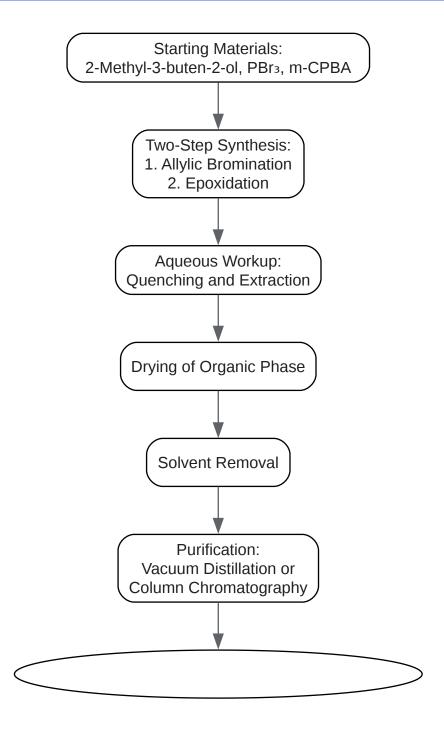
Expected ¹³C NMR (CDCl₃) Chemical Shifts (δ, ppm):

- 18-25: Signals for the two methyl carbons.
- 30-35: Signal for the bromomethyl carbon.
- 55-65: Signals for the two carbons of the oxirane ring.

Logical Relationship of Synthesis and Purification

The overall workflow from starting materials to the purified product involves a logical sequence of chemical transformation and separation steps.





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Caption: General workflow for the synthesis and purification.

Applications in Research and Development

3-(bromomethyl)-2,2-dimethyloxirane serves as a valuable electrophilic building block. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening products, while the



bromomethyl group can participate in substitution reactions. This dual reactivity allows for the construction of complex molecular architectures and is particularly useful in the synthesis of pharmaceutical intermediates and other biologically active compounds. For instance, it can be a precursor for the synthesis of substituted 1,2-diols and amino alcohols, which are common motifs in drug molecules.

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